molecular formula C12H15BrClNO2 B2886115 Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride CAS No. 1092449-07-4

Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride

Cat. No.: B2886115
CAS No.: 1092449-07-4
M. Wt: 320.61
InChI Key: PMAUKWYFEAMDJF-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS No. 1092449-07-4) is a bicyclic organic compound featuring a naphthalene backbone substituted with an amino group, a bromine atom at position 6, and a methyl ester moiety at position 2. Its hydrochloride salt form enhances solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is marketed as a building block for organic synthesis, with suppliers like Ambeed, Inc. offering bulk quantities .

Properties

IUPAC Name

methyl 2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAUKWYFEAMDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2=C(C1)C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092449-07-4
Record name methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride
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Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe or intermediate in biological studies, particularly in the investigation of enzyme mechanisms and receptor binding.

  • Medicine: It may be used in the development of new drugs, especially those targeting diseases where brominated compounds or tetrahydronaphthalenes are relevant.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Substituent Variations: Bromine vs. Chlorine

The chloro analog, Methyl 2-amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS No. 1092449-06-3), shares the same core structure but replaces bromine with chlorine at position 4. This substitution significantly alters molecular weight and reactivity.

  • Molecular Weight: Bromo derivative: 320.58 g/mol (C₁₂H₁₃BrNO₂·HCl) Chloro derivative: 276.08 g/mol (C₁₂H₁₃ClNO₂·HCl) .
  • Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may lead to slower nucleophilic substitution reactions but higher stability in radical-mediated processes.

Functional Group Variations: Ester vs. Carboxylic Acid

The carboxylic acid derivative, 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride (CAS No. 1461714-77-1), lacks the methyl ester group, replacing it with a free carboxylic acid.

  • Solubility : The ester form (target compound) is more lipophilic, favoring organic solvents, while the carboxylic acid derivative exhibits higher water solubility due to ionization .
  • Synthetic Utility : The ester is preferred for reactions requiring steric protection of the carboxylate group, whereas the acid is used in coupling reactions (e.g., amide bond formation) .

Structural Analogues with Heterocyclic Modifications

Compounds like 2-Amino-6-bromo-3-ethylquinoline hydrochloride (CAS No. 1171580-64-5) and 2-Amino-6-bromo-3-methylquinoline (CAS No. 203506-01-8) feature quinoline backbones instead of tetrahydronaphthalene. These heterocyclic variants exhibit distinct electronic properties and binding affinities, often exploited in medicinal chemistry for targeting kinase enzymes .

Comparative Data Table

Property Target Compound (Bromo Ester) Chloro Ester Analog Carboxylic Acid Derivative
CAS No. 1092449-07-4 1092449-06-3 1461714-77-1
Molecular Formula C₁₂H₁₃BrNO₂·HCl C₁₂H₁₃ClNO₂·HCl C₁₁H₁₂BrNO₂·HCl
Molecular Weight 320.58 g/mol 276.08 g/mol 306.58 g/mol
Key Substituents Br, COOCH₃, NH₂ Cl, COOCH₃, NH₂ Br, COOH, NH₂
Primary Applications Organic synthesis intermediate Pharmaceutical precursor Peptide coupling intermediate

Biological Activity

Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS Number: 1092449-07-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C12H15BrClNO2C_{12}H_{15}BrClNO_2 with a molecular weight of 320.61 g/mol. The compound features a tetrahydronaphthalene framework with amino and bromo substituents that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies and molecular modeling approaches. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydronaphthalene compounds exhibit antimicrobial properties. For instance, certain analogs have shown efficacy against various bacterial strains and fungi.
  • Enzyme Inhibition : The compound's structure suggests potential interactions with specific enzymes. Molecular docking studies have indicated that it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

Antimicrobial Studies

A study evaluated the antimicrobial activity of related compounds, suggesting that structural modifications can enhance efficacy against pathogens. Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene derivatives were included in a broader screening of tetrahydronaphthalene analogs against Gram-positive and Gram-negative bacteria. Results indicated promising activity against Staphylococcus aureus and Escherichia coli.

Molecular Docking and Dynamics

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. The results from these studies demonstrate stable interactions with active sites of enzymes such as DNA gyrase and topoisomerases. The binding modes suggest that the bromo substituent enhances hydrophobic interactions critical for enzyme inhibition.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialActive against S. aureus and E. coli[Research Study]
Enzyme InhibitionInhibits DNA gyrase[Molecular Docking Study]
CytotoxicityModerate cytotoxic effects in vitro[Cell Viability Assay]

Case Studies

In one notable case study involving the synthesis and evaluation of related compounds, researchers found that modifications to the tetrahydronaphthalene structure resulted in enhanced biological activity. The introduction of different substituents at specific positions was correlated with increased potency against target pathogens.

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